molecular formula C16H20FN3O2S B3966757 N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

カタログ番号 B3966757
分子量: 337.4 g/mol
InChIキー: GBUPZVKLPNCAFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, commonly known as "Furaprevir," is a small molecule inhibitor that is being developed as a potential treatment for hepatitis C virus (HCV) infection. This compound belongs to a class of drugs known as NS3/4A protease inhibitors, which target the NS3/4A protease enzyme of the HCV.

作用機序

Furaprevir acts by inhibiting the NS3/4A protease enzyme of N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, which is essential for viral replication. The NS3/4A protease enzyme cleaves the viral polyprotein into functional proteins required for viral replication. By inhibiting this enzyme, Furaprevir prevents the formation of these functional proteins, thereby preventing viral replication and reducing viral load.
Biochemical and Physiological Effects:
Furaprevir has been shown to have potent antiviral activity against this compound in vitro and in vivo. In clinical trials, Furaprevir has been shown to reduce viral load and improve liver function in patients with this compound infection. However, like all drugs, Furaprevir has potential side effects, including gastrointestinal symptoms, fatigue, headache, and skin rash.

実験室実験の利点と制限

One of the main advantages of Furaprevir is its potent antiviral activity against N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, including genotype 1, which is the most common genotype in the United States. Furthermore, Furaprevir has been shown to be well-tolerated in clinical trials, making it a promising candidate for further development. However, like all drugs, Furaprevir has limitations, including the potential for drug resistance and the need for combination therapy with other drugs to achieve optimal efficacy.

将来の方向性

Furaprevir is currently being evaluated in clinical trials for its potential use in the treatment of N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide infection. However, there are several future directions for the development of Furaprevir. These include:
1. Combination therapy: Furaprevir may be used in combination with other drugs, such as interferon and ribavirin, to achieve optimal efficacy in the treatment of this compound infection.
2. Drug resistance: The development of drug resistance is a major concern in the treatment of this compound infection. Future studies should focus on the development of Furaprevir analogs that are less susceptible to drug resistance.
3. Genotype-specific therapy: this compound infection is a heterogeneous disease, with multiple genotypes and subtypes. Future studies should focus on the development of genotype-specific therapy, including Furaprevir analogs that are specific to different this compound genotypes.
4. Novel drug delivery systems: Furaprevir may be delivered using novel drug delivery systems, such as nanoparticles, to improve its bioavailability and reduce potential side effects.
Conclusion:
In conclusion, Furaprevir is a promising candidate for the treatment of this compound infection. Its potent antiviral activity against this compound, including genotype 1, makes it a promising candidate for further development. However, like all drugs, Furaprevir has limitations, including the potential for drug resistance and the need for combination therapy with other drugs to achieve optimal efficacy. Future studies should focus on the development of Furaprevir analogs that are less susceptible to drug resistance and the development of novel drug delivery systems to improve its bioavailability and reduce potential side effects.

科学的研究の応用

Furaprevir has been extensively studied in preclinical and clinical trials for its potential use in the treatment of N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide infection. In vitro studies have shown that Furaprevir inhibits the NS3/4A protease enzyme of this compound, thereby preventing viral replication and reducing viral load. Furthermore, Furaprevir has demonstrated potent antiviral activity against various this compound genotypes, including genotype 1, which is the most common genotype in the United States.

特性

IUPAC Name

N-(2-fluorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c17-12-4-1-2-5-13(12)18-16(23)20-9-7-19(8-10-20)15(21)14-6-3-11-22-14/h1-2,4-5,14H,3,6-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUPZVKLPNCAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 5
N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 6
N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。